Cas no 314251-26-8 ((2E)-N-(4-ethoxyphenyl)-3-3-(trifluoromethyl)phenylprop-2-enamide)

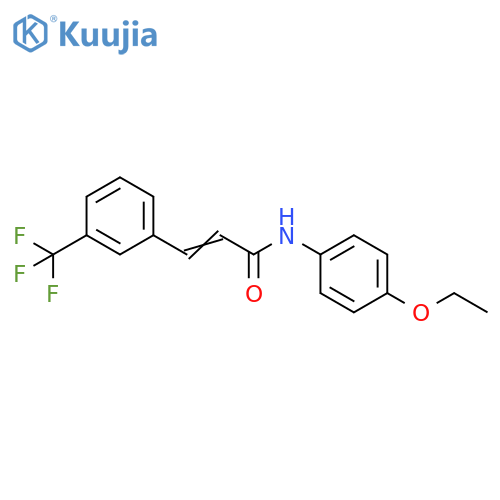

314251-26-8 structure

商品名:(2E)-N-(4-ethoxyphenyl)-3-3-(trifluoromethyl)phenylprop-2-enamide

(2E)-N-(4-ethoxyphenyl)-3-3-(trifluoromethyl)phenylprop-2-enamide 化学的及び物理的性質

名前と識別子

-

- (2E)-N-(4-ethoxyphenyl)-3-3-(trifluoromethyl)phenylprop-2-enamide

- (E)-N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)acrylamide

- 2-Propenamide, N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-

- AKOS002187690

- (E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

- CB07740

- (2E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

- BIM-0005593.P001

- SMSF0015972

- F0708-0427

- 314251-26-8

- VU0488707-1

-

- インチ: 1S/C18H16F3NO2/c1-2-24-16-9-7-15(8-10-16)22-17(23)11-6-13-4-3-5-14(12-13)18(19,20)21/h3-12H,2H2,1H3,(H,22,23)

- InChIKey: KILXOZQLQWDBNS-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(OCC)C=C1)(=O)C=CC1=CC=CC(C(F)(F)F)=C1

計算された属性

- せいみつぶんしりょう: 335.11331324g/mol

- どういたいしつりょう: 335.11331324g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 429

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 4.8

じっけんとくせい

- 密度みつど: 1.263±0.06 g/cm3(Predicted)

- ふってん: 478.8±45.0 °C(Predicted)

- 酸性度係数(pKa): 13.28±0.70(Predicted)

(2E)-N-(4-ethoxyphenyl)-3-3-(trifluoromethyl)phenylprop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0708-0427-20μmol |

(2E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |

314251-26-8 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0708-0427-10μmol |

(2E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |

314251-26-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0708-0427-25mg |

(2E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |

314251-26-8 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0708-0427-15mg |

(2E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |

314251-26-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0708-0427-5μmol |

(2E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |

314251-26-8 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0708-0427-20mg |

(2E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |

314251-26-8 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0708-0427-10mg |

(2E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |

314251-26-8 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0708-0427-5mg |

(2E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |

314251-26-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0708-0427-4mg |

(2E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |

314251-26-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0708-0427-3mg |

(2E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |

314251-26-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 |

(2E)-N-(4-ethoxyphenyl)-3-3-(trifluoromethyl)phenylprop-2-enamide 関連文献

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

3. Water

-

4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

314251-26-8 ((2E)-N-(4-ethoxyphenyl)-3-3-(trifluoromethyl)phenylprop-2-enamide) 関連製品

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量